Cas no 57181-83-6 (4-(2-Fluoro-benzyloxy)-phenylamine)

4-(2-Fluoro-benzyloxy)-phenylamine structure
57181-83-6 structure
Product Name:4-(2-Fluoro-benzyloxy)-phenylamine
CAS No:57181-83-6
MF:C13H12FNO
MW:217.238886833191
CID:1077845
PubChem ID:17608056
Update Time:2025-07-22

4-(2-Fluoro-benzyloxy)-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Fluoro-benzyloxy)-phenylamine
    • 001502
    • 4-(2-Fluorobenzyloxy)aniline
    • 4-(2-Fluorobenzyloxy)benzaldehyde
    • 4-(2-Fluoro-benzyloxy)-benzaldehyde
    • 4-(2-fluorobenzyloxy)phenylamine
    • 4-[(2-fluorobenzyl)oxy]benzaldehyde
    • AC1LDWWG
    • AC1Q4L8P
    • AG-G-75811
    • CBMicro_015455
    • ZERO
    • 4-[(2-fluorophenyl)methoxy]aniline
    • CHEMBL4300222
    • 4-(2-fluoro-benzyloxy)aniline
    • EN300-59409
    • CS-0269651
    • SCHEMBL2950518
    • AKOS000156230
    • SB79101
    • 4-[(2-fluorobenzyl)oxy]aniline
    • STL505822
    • ARKQSUYCILKUKZ-UHFFFAOYSA-N
    • 4-((2-Fluorobenzyl)oxy)aniline
    • 57181-83-6
    • MDL: MFCD08146647
    • Inchi: 1S/C13H12FNO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2
    • InChI Key: ARKQSUYCILKUKZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1COC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 217.09036
  • Monoisotopic Mass: 217.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

4-(2-Fluoro-benzyloxy)-phenylamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(2-Fluoro-benzyloxy)-phenylamine Pricemore >>

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Additional information on 4-(2-Fluoro-benzyloxy)-phenylamine

Introduction to 4-(2-Fluoro-benzyloxy)-phenylamine (CAS No. 57181-83-6)

4-(2-Fluoro-benzyloxy)-phenylamine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 57181-83-6, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a fluoro-benzyloxy substituent and an amine group contributes to its distinctive chemical behavior, making it a valuable scaffold for medicinal chemists exploring new drug candidates.

The fluoro-benzyloxy moiety is particularly noteworthy, as fluorine-containing compounds are widely recognized for their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. These attributes make such modifications highly desirable in drug design, particularly in the pursuit of more effective and durable therapeutic interventions. The incorporation of this group into the phenylamine backbone not only influences the electronic properties of the molecule but also opens up possibilities for diverse interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications affect biological activity. In the case of 4-(2-Fluoro-benzyloxy)-phenylamine, computational studies have suggested that the electron-withdrawing nature of the fluoro-benzyloxy group can modulate the reactivity and binding affinity of the molecule. This insight has been instrumental in guiding synthetic strategies aimed at optimizing its pharmacological properties.

The amine functionality in 4-(2-Fluoro-benzyloxy)-phenylamine provides a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. This feature is particularly relevant in the context of drug discovery, where functional groups play a crucial role in determining a compound's efficacy and selectivity. The ability to modify this amine group allows researchers to explore a wide range of pharmacological targets, including enzymes and receptors involved in various disease pathways.

Current research in medicinal chemistry emphasizes the importance of innovative molecular architectures to overcome challenges associated with drug resistance and side effects. The structural features of 4-(2-Fluoro-benzyloxy)-phenylamine align well with these goals, offering a promising platform for developing next-generation therapeutics. For instance, studies have hinted at its potential utility in addressing neurological disorders by interacting with specific neurotransmitter receptors.

The synthesis of 4-(2-Fluoro-benzyloxy)-phenylamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include halogenation, nucleophilic substitution, and protection-deprotection strategies to achieve the desired regioselectivity and yield optimization. These synthetic routes underscore the compound's complexity and the meticulous planning required to produce it in sufficient quantities for preclinical testing.

In preclinical studies, 4-(2-Fluoro-benzyloxy)-phenylamine has demonstrated intriguing biological profiles that warrant further investigation. Initial assays have revealed interactions with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes, which are critical in drug metabolism and efficacy. These findings suggest that this compound may exhibit therapeutic benefits in conditions where modulation of these enzymatic pathways is beneficial.

The role of fluorine substituents in enhancing drug-like properties cannot be overstated. The presence of a fluorine atom in the fluoro-benzyloxy group imparts lipophilicity and metabolic stability, two key factors influencing oral bioavailability. Moreover, fluorine can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity. These characteristics make compounds like 4-(2-Fluoro-benzyloxy)-phenylamine attractive candidates for further development.

As research progresses, interdisciplinary approaches combining organic chemistry, computational modeling, and biopharmaceutical studies will be essential to fully harness the potential of 4-(2-Fluoro-benzyloxy)-phenylamine. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into tangible therapeutic outcomes.

The future prospects for this compound are bright, given its unique structural features and promising preclinical data. Continued investigation into its mechanism of action and interaction with biological targets will provide valuable insights into its therapeutic potential. Furthermore, exploring analogs derived from this scaffold may uncover even more effective derivatives with improved pharmacokinetic profiles.

In conclusion,4-(2-Fluoro-benzyloxy)-phenylamine (CAS No. 57181-83-6) represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its distinctive features position it as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.

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